![molecular formula C14H14BrN3O2 B2743929 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one CAS No. 2249157-80-8](/img/structure/B2743929.png)
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the bromine atom and the benzoxazole moiety contributes to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step often involves the synthesis of the 5-bromo-1,3-benzoxazole precursor. This can be achieved through the cyclization of 2-aminophenol with a brominated carboxylic acid derivative under acidic conditions.
Spirocyclic Core Construction: The spirocyclic core is constructed by reacting the benzoxazole derivative with a suitable diazaspiro compound. This step may involve nucleophilic substitution or cyclization reactions under controlled temperature and solvent conditions.
Final Assembly: The final step involves the coupling of the benzoxazole moiety with the spirocyclic core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using bulk reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the spirocyclic core, potentially yielding debrominated or reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions include oxidized benzoxazole derivatives, reduced spirocyclic compounds, and various substituted analogs depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its ability to interact with biological targets, such as enzymes or receptors, is of particular interest in medicinal chemistry.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, possibly through inhibition of specific enzymes or modulation of biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.
作用机制
The mechanism of action of 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-(5-Chloro-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one: Similar in structure but with a chlorine atom instead of bromine.
7-(5-Methyl-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one: Features a methyl group instead of a halogen.
7-(5-Nitro-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one: Contains a nitro group, which significantly alters its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[35]nonan-2-one imparts unique reactivity, particularly in substitution reactions
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in scientific and industrial contexts.
属性
IUPAC Name |
7-(5-bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-9-1-2-11-10(7-9)16-13(20-11)18-5-3-14(4-6-18)8-12(19)17-14/h1-2,7H,3-6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYJSCGLIKFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)C3=NC4=C(O3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
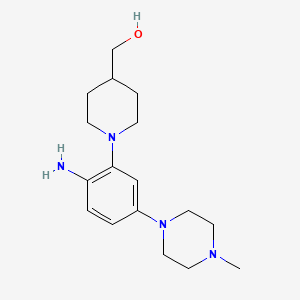
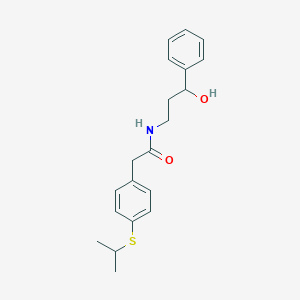
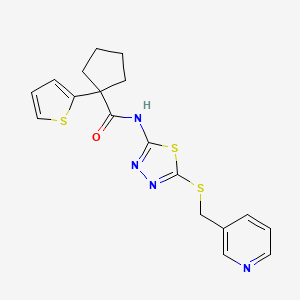
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2743856.png)
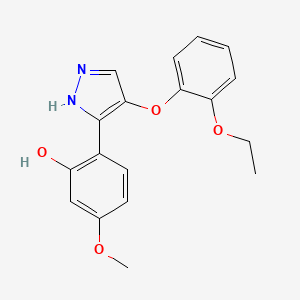
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
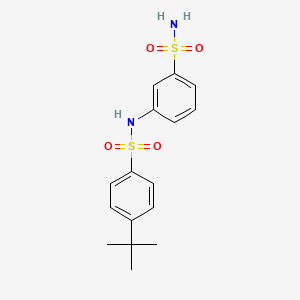
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2743862.png)
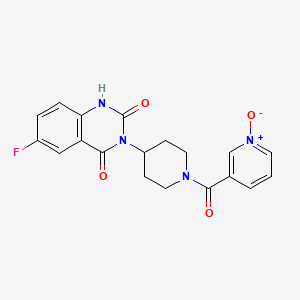
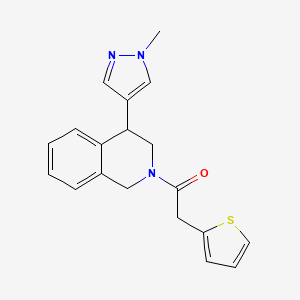
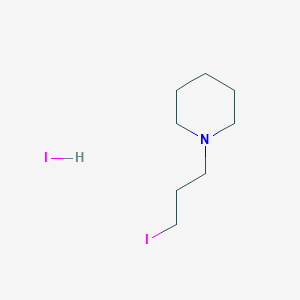
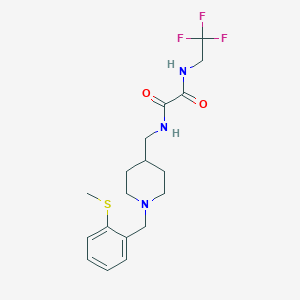
![N-(3-fluoro-4-methylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2743869.png)
